1-Bromo-4-(4-methoxyphenoxy)benzene
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Overview
Description
1-Bromo-4-(4-methoxyphenoxy)benzene is an organic compound with the molecular formula C13H11BrO2 It is a brominated derivative of diphenyl ether, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-methoxyphenoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(4-methoxyphenoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-(4-methoxyphenoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxybenzenes.
Oxidation: Methoxybenzoic acids or methoxybenzaldehydes.
Reduction: 4-(4-methoxyphenoxy)benzene.
Scientific Research Applications
1-Bromo-4-(4-methoxyphenoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and methoxy group play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the phenoxy group, making it less versatile in synthetic applications.
4-Bromoanisole: Similar structure but without the additional phenoxy group, limiting its use in material science.
4-(4-Methoxyphenoxy)benzene: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-4-(4-methoxyphenoxy)benzene is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-bromo-4-(4-methoxyphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDBZWQRJRRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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